N-Fmoc-L-threonine Allyl Ester
Overview
Description
Synthesis Analysis
The synthesis of N-Fmoc-L-threonine allyl ester and related compounds involves several steps, including esterification and protection strategies. For instance, Wojciechowski and Hudson (2008) described a practical synthesis of allyl esters of N-[2-(Fmoc)aminoethyl]glycine, showcasing a method relevant to the synthesis of peptide nucleic acid monomers using Fmoc/bis-N-Boc-protected monomers in solid-phase peptide synthesis (Wojciechowski & Hudson, 2008). Similarly, efficient pathways have been developed for synthesizing peptide thioesters from allyl esters under solid-phase conditions, highlighting the versatility and utility of allyl ester intermediates in peptide synthesis (Li & Wang, 2007).
Molecular Structure Analysis
The molecular structure of N-Fmoc-L-threonine allyl ester is characterized by the presence of the Fmoc protecting group, which is essential for peptide synthesis. This structure allows for selective deprotection and coupling reactions, facilitating the incorporation of threonine into peptides without racemization or side reactions. Advanced synthetic methods ensure the preservation of stereochemical integrity and functional group compatibility during synthesis processes.
Chemical Reactions and Properties
Chemical reactions involving N-Fmoc-L-threonine allyl ester mainly focus on its role in peptide bond formation and the subsequent removal of protecting groups. The allyl ester serves as a versatile precursor for various modifications, including the transformation into thioesters for peptide ligation techniques. The Fmoc group is typically removed under basic conditions, while the allyl ester can be cleaved or modified under specific conditions, showcasing the compound's reactivity and functional utility in synthetic chemistry (Hojo et al., 2011).
Physical Properties Analysis
The physical properties of N-Fmoc-L-threonine allyl ester, such as solubility, stability, and crystallinity, are crucial for its handling and use in synthetic applications. These properties are influenced by the protective groups and the overall molecular structure, affecting its behavior in different solvents and under various synthetic conditions. The stable hydrochloride salts of related esters, as described by Wojciechowski and Hudson (2008), exemplify the importance of physical properties in the storage and use of such intermediates.
Chemical Properties Analysis
The chemical properties of N-Fmoc-L-threonine allyl ester, including reactivity, selectivity, and protection/deprotection behavior, are fundamental to its application in peptide synthesis. The Fmoc group provides orthogonality in protection strategies, allowing for sequential deprotection and coupling reactions without interfering with other functional groups. The allyl ester group offers a site-specific handle for modifications, such as conversion to thioesters or other derivatives, facilitating complex peptide assembly processes.
Scientific Research Applications
Synthesis of Peptide Thioesters
N-Fmoc-L-threonine Allyl Ester is utilized in the synthesis of peptide thioesters, a critical step in peptide synthesis. The allyl ester group in the compound allows for selective transfer to peptide thioesters under solid-phase conditions, facilitating the synthesis of complex peptides (Lei Li & Pu Wang, 2007).
Preparation of Peptide Nucleic Acid Monomers
This compound is also involved in the synthesis of peptide nucleic acid (PNA) monomers, especially in the preparation of N-[2-(Fmoc)aminoethyl]glycine esters. These esters are crucial for PNA oligomerization, which has implications in genetic research and molecular diagnostics (F. Wojciechowski & R. Hudson, 2008).
Enzymatic Hydrolysis and Self-Assembly
In another innovative application, N-Fmoc-L-threonine Allyl Ester derivatives undergo enzymatic hydrolysis to form self-assembling peptide nanotubes. These structures have potential applications in nanotechnology and materials science, providing a biocompatible approach to creating nanostructures (Apurba Das, R. Collins, & R. Ulijn, 2008).
Functionalization of Peptides
This compound plays a role in functionalizing peptides, allowing for the modification of both the C- and N-terminals of peptides. Such functionalization is essential in creating targeted therapeutic agents and diagnostic tools, demonstrating the versatility of N-Fmoc-L-threonine Allyl Ester in peptide modification (Keith Graham et al., 2002).
High-Pressure-Promoted Synthesis
The compound is also used in high-pressure-promoted synthesis, a method that enhances the efficiency of peptide synthesis, particularly in the preparation of peptide thioesters. This method minimizes epimerization, maintaining the stereochemical integrity of the peptides being synthesized (Y. Nakahara et al., 2010).
Safety And Hazards
Future Directions
“N-Fmoc-L-threonine Allyl Ester” is a product for proteomics research and is a useful research chemical . It is available for purchase for a variety of research applications . The future directions of this compound could involve its use in further proteomics research and other scientific investigations.
properties
IUPAC Name |
prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCMMPBFKKXPV-VLIAUNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467098 | |
Record name | N-Fmoc-L-threonine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-L-threonine Allyl Ester | |
CAS RN |
136523-92-7 | |
Record name | N-Fmoc-L-threonine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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